![molecular formula C16H13I2NO B14218552 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- CAS No. 832691-09-5](/img/structure/B14218552.png)
9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a tricyclic aromatic compound. This compound is characterized by the presence of two iodine atoms at the 3 and 6 positions of the carbazole ring and a propenyloxy methyl group at the 9 position. The molecular formula of this compound is C15H13I2NO . Carbazole derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at an appropriate temperature until the desired product is formed. The resulting 3,6-diiodo-9H-carbazole is then reacted with propenyloxy methyl chloride under basic conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atoms in 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- can undergo substitution reactions with various nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Major Products:
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of deiodinated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of new materials for organic electronics .
Biology: Its unique structure allows for the exploration of new biological pathways and mechanisms .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- is used in the production of OLEDs and OPVs. Its electronic properties make it an excellent candidate for use in these devices .
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- is primarily related to its electronic properties. The compound can act as a source of electrons, facilitating the formation of exciplexes in OLEDs and OPVs. These exciplexes can function as either emitting layers or host materials, enhancing the efficiency and performance of the devices. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
3,6-Diiodo-9H-carbazole: Lacks the propenyloxy methyl group, making it less versatile in certain applications.
3,6-Dimethyl-9H-carbazole: Substituted with methyl groups instead of iodine, resulting in different electronic properties.
3,6-Diphenyl-9H-carbazole: Substituted with phenyl groups, offering different steric and electronic effects.
Uniqueness: 9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]- is unique due to the presence of both iodine atoms and the propenyloxy methyl group. This combination imparts distinct electronic properties, making it highly valuable in organic electronics and other scientific research applications .
Propriétés
Numéro CAS |
832691-09-5 |
|---|---|
Formule moléculaire |
C16H13I2NO |
Poids moléculaire |
489.09 g/mol |
Nom IUPAC |
3,6-diiodo-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13I2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-6,8-9H,1,7,10H2 |
Clé InChI |
FLQZWWQKCWFGQD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)


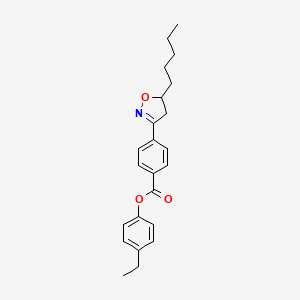
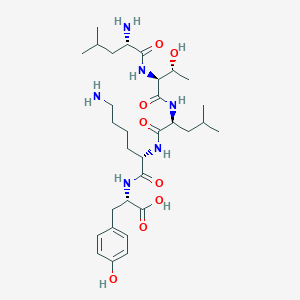
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)

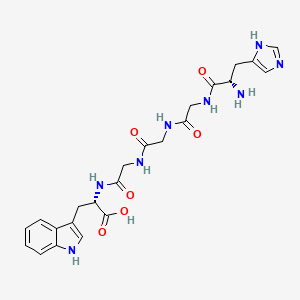
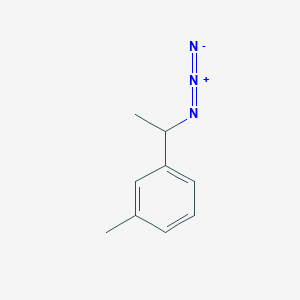
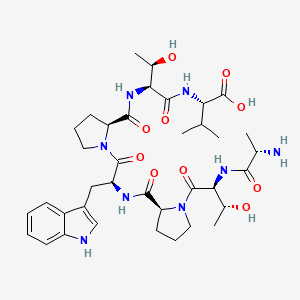
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
